molecular formula C9H19N3O B7932072 1-[4-(2-Amino-ethyl)-2-methyl-piperazin-1-yl]-ethanone

1-[4-(2-Amino-ethyl)-2-methyl-piperazin-1-yl]-ethanone

Cat. No.: B7932072
M. Wt: 185.27 g/mol
InChI Key: RJSDFEGXFOZNRW-UHFFFAOYSA-N
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Description

1-[4-(2-Amino-ethyl)-2-methyl-piperazin-1-yl]-ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a piperazine ring substituted with an aminoethyl group and an ethanone moiety, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Amino-ethyl)-2-methyl-piperazin-1-yl]-ethanone typically involves the reaction of 2-methylpiperazine with an appropriate acylating agent. One common method is the acylation of 2-methylpiperazine with ethyl chloroacetate, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the acylation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Amino-ethyl)-2-methyl-piperazin-1-yl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Substituted ethanone derivatives

Scientific Research Applications

1-[4-(2-Amino-ethyl)-2-methyl-piperazin-1-yl]-ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(2-Amino-ethyl)-2-methyl-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    1-(2-Aminoethyl)piperazine: Similar structure but lacks the ethanone moiety.

    2-Methylpiperazine: Lacks the aminoethyl and ethanone groups.

    N-(2-Aminoethyl)-2-methylpiperazine: Similar structure but with different substitution patterns.

Uniqueness: 1-[4-(2-Amino-ethyl)-2-methyl-piperazin-1-yl]-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminoethyl and ethanone groups allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other piperazine derivatives.

Properties

IUPAC Name

1-[4-(2-aminoethyl)-2-methylpiperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8-7-11(4-3-10)5-6-12(8)9(2)13/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSDFEGXFOZNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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